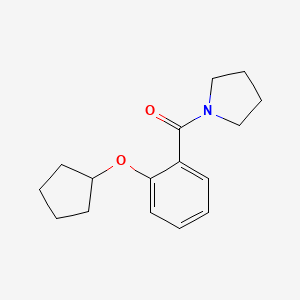
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, also known as 4-CPVP, is a synthetic cathinone that has recently gained popularity as a designer drug. It is structurally similar to other synthetic cathinones, such as alpha-PVP and MDPV, and is often sold as a replacement for these substances. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of 4-CPVP.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal, euphoria, and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are similar to other synthetic cathinones. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It can also cause sweating, anxiety, agitation, and paranoia.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its ability to mimic the effects of other synthetic cathinones, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its limited availability and the potential risks associated with handling and using synthetic cathinones.
Future Directions
There is a need for further research on the synthesis, mechanism of action, and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. Additionally, studies are needed to determine the long-term effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one use, as well as its potential for addiction and abuse. Future research may also focus on developing new synthetic cathinones based on the structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, in order to better understand the relationship between chemical structure and physiological effects.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydroisoquinoline in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then reacted with propionyl chloride to form 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one.
Scientific Research Applications
Research on 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been limited, but it has been shown to have similar effects to other synthetic cathinones, such as increased dopamine and norepinephrine release. This suggests that 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one may have similar stimulant and euphoric effects as other cathinones.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-6,8-9H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKVQCPMYIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)